2,6-二氯嘌呤-2'-脱氧核糖苷

描述

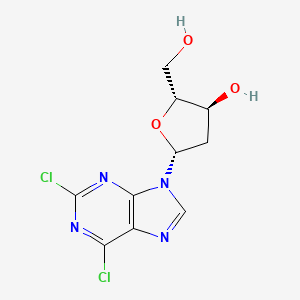

2,6-Dichloropurine-2’-deoxyriboside is a highly potent antiviral compound . It exhibits exceptional efficacy in the research of combating an array of viral ailments such as herpes simplex virus and varicella-zoster virus infections . Its mechanism of action prevails by meticulously impeding viral DNA replication, effectively targeting the pivotal enzymes accountable for this replication process .

Synthesis Analysis

The synthesis of 2,6-Dichloropurine-2’-deoxyriboside involves the use of thermostable nucleoside phosphorylases in transglycosylation reactions using uridine or thymidine as sugar donors . Prior to the enzymatic process, ideal maximum product yields were calculated after the determination of equilibrium constants through monitoring the equilibrium conversion in analytical-scale reactions .Molecular Structure Analysis

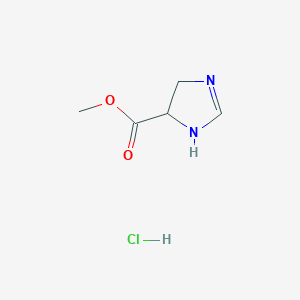

The molecular formula of 2,6-Dichloropurine-2’-deoxyriboside is C10H10Cl2N4O3 . It has a molecular weight of 305.12 .Chemical Reactions Analysis

The photostability of 2,6-Dichloropurine-2’-deoxyriboside has been investigated using femtosecond transient absorption spectroscopy . The results demonstrate that both purine derivatives are significantly photostable to ultraviolet radiation (UVR) .Physical And Chemical Properties Analysis

2,6-Dichloropurine-2’-deoxyriboside is significantly photostable to ultraviolet radiation (UVR) . Upon excitation at 287 nm, the lowest energy 1 ππ* state is initially populated .科学研究应用

反应性和电子结构

2,6-二氯嘌呤核糖核苷正作为潜在抗癌和抗病毒药物合成中的前体而受到研究。值得注意的是,针对该化合物开展的 35Cl 核四极共振 (NQR) 研究提供了对其电子结构和 C-Cl 键性质的见解,阐明了其中氯原子的反应性 (Dobak 等人,2008 年)。

嘌呤核苷酸衍生物的合成

2,6-二氯嘌呤促进了各种 2-衍生的或 6-衍生的嘌呤的区域选择性合成。使用 2,6-二氯嘌呤开发了一种高效且简单的区域选择性合成工艺,从而生产出 C6 吗啉和 N9 烷基化嘌呤核苷衍生物。与传统方案相比,该工艺显示出几个优势,包括令人钦佩的产率、直接的反应条件和适度的影响 (Dhuda 等人,2019 年)。

抗 HCV 化合物的生物合成应用

利用嗜热微生物的生物合成技术已经用于获得 6-卤代嘌呤核苷,包括 6-氯嘌呤-2'-脱氧核糖苷。该工艺实现了显着的转化率,并且合成的化合物具有作为抗病毒剂的潜力 (Rivero 等人,2012 年)。

用于荧光标记寡核苷酸的酶促合成

已经描述了一种 6-氯嘌呤-2'-脱氧核糖苷的有效酶促合成工艺,导致其化学转化为可以掺入寡核苷酸的衍生物。该工艺能够轻松合成含有各种官能团的寡核苷酸,这在各种科学应用中可能很重要 (Uddin 等人,2010 年)。

工业化合成

已经开发出一种从 2,6-二硫嘌呤的氯化开始的 2,6-二氯嘌呤的工业化合成方法。已改进和调整了开发的反应条件和方案以适应工业生产,突出了该化合物在大规模应用中的重要性 (薛琴,2005 年)。

作用机制

安全和危害

2,6-Dichloropurine-2’-deoxyriboside is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

The enzymatic synthesis of 2,6-Dichloropurine-2’-deoxyriboside has been shown to be a sustainable and efficient alternative to chemical synthesis routes . Future research could focus on optimizing the enzymatic process and investigating the impact of halogen atoms in positions 2 and 6 on the antiproliferative activity in leukemic cell lines .

属性

IUPAC Name |

(2R,3S,5R)-5-(2,6-dichloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N4O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBMAWWRSUVVSE-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901180256 | |

| Record name | 2,6-Dichloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901180256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37390-66-2 | |

| Record name | 2,6-Dichloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37390-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901180256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1433087.png)

![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)

![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1433091.png)

![[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine](/img/structure/B1433093.png)

amine](/img/structure/B1433096.png)

![[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1433102.png)

![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)